IWR-1

Wnt signaling stereochemistry negative control

IWR-1-endo is the active endo diastereomer tankyrase inhibitor (IC50=180 nM) for Wnt/β-catenin research. Critical differentiator: exo isomer is inactive (>10 μM), enabling rigorous on-target validation. >334-fold TNKS2/PARP2 selectivity vs XAV939. Demonstrated in vivo efficacy in osteosarcoma xenografts and zebrafish fin regeneration (0.5 μM). Pair with IWR-1-exo for unambiguous phenotype attribution.

Molecular Formula C25H19N3O3
Molecular Weight 409.4 g/mol
Cat. No. B10799287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWR-1
Molecular FormulaC25H19N3O3
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
InChIInChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21-/m1/s1
InChIKeyZGSXEXBYLJIOGF-HRQSHJORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide (IWR-1-endo): A Stereochemically Defined Tankyrase Inhibitor for Wnt Pathway Research


4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide (commonly known as IWR-1-endo or endo-IWR-1, CAS 1127442-82-3) is a cell-permeable p-imidobenzamidoquinoline that functions as a tankyrase 1/2 (TNKS1/PARP5a and TNKS2/PARP5b) inhibitor . The compound possesses a unique endo-bridged phthalimide core structure (molecular formula C25H19N3O3, MW 409.44 g/mol) and acts by stabilizing the Axin destruction complex (EC50 = 0.2 μM), thereby promoting β-catenin phosphorylation and proteasomal degradation [1][2].

Why Wnt Pathway Inhibitors Cannot Be Interchanged: The Critical Importance of Stereochemistry and Target Selectivity for IWR-1-endo


Wnt pathway inhibitors exhibit profound functional divergence based on stereochemistry, molecular target, and selectivity profile, making generic substitution scientifically invalid. The endo diastereomer (IWR-1-endo) demonstrates potent Wnt/β-catenin pathway inhibition (IC50 = 180 nM), whereas its exo diastereomer (IWR-1-exo) shows negligible activity at 10 μM, underscoring that even identical molecular formulas with differing stereochemistry yield functionally distinct reagents [1]. Furthermore, tankyrase inhibitors (IWR-1-endo, XAV939) and Porcupine inhibitors (IWP-2, LGK-974) operate at entirely different nodes of the Wnt signaling cascade, producing divergent cellular and in vivo phenotypes that preclude interchangeable use [2][3].

Quantitative Differentiation Evidence: Why IWR-1-endo Should Be Prioritized Over Closest Analogs


Stereoisomer-Dependent Activity: Endo vs. Exo Diastereomer Functional Divergence

IWR-1-endo (the target compound) exhibits potent inhibition of Wnt/β-catenin pathway reporter response with an IC50 of 180 nM, whereas its exo diastereomer (IWR-1-exo, CAS 1127442-87-8) displays little to no effect at 10 μM in the identical assay [1]. In a zebrafish tail fin regeneration in vivo model, IWR-1-endo suppresses regeneration at a minimum inhibitory concentration of 0.5 μM, while IWR-1-exo shows negligible activity at 10 μM [2].

Wnt signaling stereochemistry negative control

TNKS1/2 Inhibitory Potency and PARP Selectivity Profile Versus XAV939

IWR-1-endo inhibits TNKS1 with an IC50 of 131 nM and TNKS2 with an IC50 of 56 nM in in vitro auto-PARsylation assays, while exhibiting negligible activity against PARP1 or PARP2 (IC50 >18.75 μM) . In contrast, XAV939 demonstrates higher potency against TNKS1/2 (IC50 = 11 nM and 4 nM, respectively) but exhibits significant off-target inhibition of PARP1 (IC50 = 2200 nM) and PARP2 (IC50 = 114 nM) [1]. The selectivity window for TNKS2 over PARP2 is >334-fold for IWR-1-endo versus only ~28-fold for XAV939 [2].

tankyrase PARP selectivity Wnt inhibition

Mechanism of Action: Direct Axin Stabilization Versus Alternative Wnt Pathway Inhibitors

IWR-1-endo stabilizes the Axin destruction complex with an EC50 of 0.2 μM, directly increasing Axin2 protein levels and promoting β-catenin phosphorylation [1]. This mechanism is distinct from Porcupine (Porcn) inhibitors such as IWP-2 (IC50 = 27 nM) and LGK-974 (IC50 = 0.4 nM), which block Wnt ligand palmitoylation and secretion upstream of receptor engagement [2][3]. IWR-1-endo exerts its effect via direct interaction with Axin, whereas XAV939 binds TNKS directly .

Axin stabilization β-catenin destruction complex mechanism of action

In Vivo Efficacy: Osteosarcoma Xenograft Tumor Growth Inhibition in Combination Therapy

In a subcutaneous human osteosarcoma xenograft model, co-administration of IWR-1-endo with doxorubicin substantially decreased tumor progression compared to doxorubicin alone, associated with specific down-regulation of TCF/LEF transcriptional activity, nuclear β-catenin, and expression of the putative CSC marker Sox2 [1]. In vitro, IWR-1-endo combined with doxorubicin elicited synergistic cytotoxicity in osteosarcoma spheres, reversing resistance to this chemotherapeutic agent [2].

osteosarcoma cancer stem cells in vivo efficacy doxorubicin

Metabolic Stability Profile: Context-Dependent Limitations Requiring Experimental Consideration

IWR-1-endo exhibits a half-life of 60 minutes in murine whole blood but only approximately 20 minutes in intact murine hepatocytes and mouse liver microsomes [1]. This metabolic instability profile necessitates careful consideration in long-term in vivo studies and may drive procurement decisions toward stabilized analogs for certain applications, whereas IWR-1-endo remains the reference standard for short-term or ex vivo experiments requiring the validated endo stereochemistry.

metabolic stability mouse liver microsomes in vivo PK

Optimal Research and Procurement Applications for 4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide (IWR-1-endo)


Wnt/β-Catenin Pathway Inhibition Studies Requiring Stereochemically Validated Active/Inactive Control Pairs

IWR-1-endo (active endo diastereomer) paired with IWR-1-exo (inactive exo diastereomer) provides an essential toolset for rigorous validation of Wnt-dependent phenotypes. With a >55-fold activity differential in cell-based reporter assays (IC50 = 180 nM for endo vs. negligible activity at 10 μM for exo), this pair enables unambiguous attribution of observed effects to on-target Wnt pathway modulation rather than off-target or cytotoxic artifacts [1][2].

Tankyrase Inhibition with Superior PARP Family Selectivity Over Alternative TNKS Inhibitors

For experiments requiring clean interrogation of tankyrase-mediated Wnt regulation without confounding PARP1/2 off-target effects, IWR-1-endo offers a >334-fold selectivity window for TNKS2 over PARP2, compared to only ~28-fold for XAV939. This selectivity profile is critical for mechanistic studies where PARP1/2 inhibition may confound interpretation of DNA damage response or transcriptional outcomes [1][2].

Cancer Stem Cell Research and Chemotherapy Resistance Reversal Studies in Osteosarcoma

IWR-1-endo has demonstrated validated in vivo efficacy in osteosarcoma xenograft models when combined with doxorubicin, specifically reducing TCF/LEF transcriptional activity, nuclear β-catenin, and Sox2 expression. This application is directly supported by peer-reviewed in vivo data showing synergistic cytotoxicity and tumor progression attenuation, making IWR-1-endo a preferred tool compound for oncology researchers investigating Wnt-driven cancer stem cell populations [1].

Zebrafish Tail Fin Regeneration as an In Vivo Wnt Signaling Model

IWR-1-endo suppresses Wnt-dependent zebrafish tail fin regeneration at a minimum inhibitory concentration of 0.5 μM, providing a tractable in vivo model system for assessing Wnt pathway inhibition. This application benefits from the compound's demonstrated in vivo activity and the availability of the inactive exo diastereomer as a rigorous negative control [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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